4-Bromo-2-(trifluoromethyl)phenylacetylene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

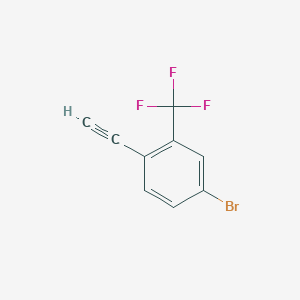

4-Bromo-2-(trifluoromethyl)phenylacetylene is an organic compound with the molecular formula C9H4BrF3. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetylene typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-(trifluoromethyl)benzaldehyde.

Formation of Phenylacetylene: The aldehyde is subjected to a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Purification: The resulting product is purified using column chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases (e.g., potassium carbonate).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Various substituted phenylacetylenes.

Oxidation: Ketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Aplicaciones Científicas De Investigación

4-Bromo-2-(trifluoromethyl)phenylacetylene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenylacetylene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its triple bond and substituents. The bromine atom and trifluoromethyl group influence the reactivity and selectivity of the compound in these reactions .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromobenzotrifluoride: Similar structure but lacks the acetylene group.

4-Bromo-2-(trifluoromethyl)aniline: Contains an amino group instead of the acetylene group.

4-Bromo-2,2,2-trifluoroacetophenone: Contains a carbonyl group instead of the acetylene group.

Uniqueness

4-Bromo-2-(trifluoromethyl)phenylacetylene is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Actividad Biológica

4-Bromo-2-(trifluoromethyl)phenylacetylene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

- Molecular Formula : C₉H₄BrF₃

- Molecular Weight : 249.027 g/mol

- CAS Number : 2244085-78-5

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in the realm of drug discovery and development. Its structure allows it to interact with biological systems in multiple ways, including acting as a potential electrophilic agent.

Research indicates that compounds with alkyne functionalities, such as this compound, can selectively induce cellular processes like ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . The mechanism involves interactions with thiol groups in proteins, leading to cytotoxic effects that are being harnessed for therapeutic purposes.

Ferroptosis Induction

A study highlighted the ability of thiazoles with alkyne electrophiles to induce ferroptosis selectively. The research demonstrated that this compound could serve as a model for developing potent ferroptotic agents . The biological evaluation revealed high potency in inducing this form of cell death, suggesting potential applications in cancer therapy.

Synthesis and Applications

The synthesis of this compound typically involves cross-coupling reactions, notably the Sonogashira reaction, which has been optimized for high yields under specific conditions . This compound serves as a versatile building block in medicinal chemistry, particularly for developing novel pharmaceuticals targeting various diseases.

Comparative Biological Activity

| Compound | Mechanism | Biological Activity |

|---|---|---|

| This compound | Electrophilic interaction | Induces ferroptosis |

| Thiazole derivatives | Electrophilic interaction | Induces ferroptosis |

| Other alkynes | Variable | Cytotoxicity dependent on structure |

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicity associated with this compound. Studies have shown that exposure can lead to adverse effects on reproductive systems and other organs at high concentrations. For instance, inhalation studies indicated significant accumulation in adipose tissue and potential nephrotoxic effects at elevated doses .

Propiedades

IUPAC Name |

4-bromo-1-ethynyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSKTSNKBDXRQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.